(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869071
InChI: InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1
SMILES:
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol

(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC15869071

Molecular Formula: C9H10Cl2FN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C9H10Cl2FN
Molecular Weight 222.08 g/mol
IUPAC Name (1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1
Standard InChI Key HFVRUHLKLCHLQS-OULXEKPRSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl
Canonical SMILES C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a cyclopropane ring fused to a 3-chloro-5-fluorophenyl group and an amine functional group. The cyclopropane ring imposes significant steric strain, which influences the molecule’s conformational rigidity and reactivity. The (1R,2S) stereochemistry denotes the spatial arrangement of the amine and aryl groups, critical for its interactions with biological targets .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number2227914-40-9
Molecular FormulaC9H9ClFNClH\text{C}_9\text{H}_{9}\text{ClFN} \cdot \text{ClH}
Molecular Weight222.1 g/mol
Purity95%
Storage ConditionsDry, cold environment

Stereochemical Significance

The (1R,2S) configuration ensures enantiomeric purity, a prerequisite for pharmaceutical efficacy. Asymmetric synthesis methods, such as those employing chiral oxazaborolidine catalysts, are often utilized to achieve this configuration . The spatial arrangement of the chloro and fluoro substituents on the phenyl ring further modulates electronic properties, impacting solubility and receptor binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves multi-step organic reactions. A modified Claisen-Schmidt condensation followed by N-benzene sulfonylization is a common approach, as evidenced by protocols for analogous compounds .

Key Reaction Steps

  • Cyclopropanation: Ethyl diazoacetate reacts with styrene derivatives under ruthenium catalysis to form the cyclopropane core .

  • Chiral Reduction: Borane-dimethylsulfide complexes with oxazaborolidine catalysts achieve stereoselective reduction of ketone intermediates .

  • Salt Formation: The free base amine is treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclopropanationRu catalyst, ethyl diazoacetate87%
Chiral ReductionOxazaborolidine, BH₃·SMe₂90%
Hydrochloride FormationHCl in toluene95%

Industrial-Scale Challenges

Industrial production faces hurdles such as the use of hazardous reagents (e.g., diazomethane) and high costs associated with chiral catalysts . Recent patents highlight efforts to streamline processes, such as in situ azide formation and solvent recycling .

Pharmacological and Biomedical Applications

Anti-Inflammatory Activity

While direct evidence is lacking, related cyclopropane derivatives demonstrate anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) . The chloro and fluoro substituents may enhance binding affinity to inflammatory mediators .

Future Directions and Research Gaps

Mechanistic Studies

Further research is needed to elucidate the compound’s mode of action, particularly its interaction with microbial targets or inflammatory pathways.

Process Optimization

Advances in asymmetric catalysis and green chemistry could reduce production costs and environmental impact .

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